molecular formula C23H27N3O2 B2797741 1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 890640-39-8

1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2797741
CAS No.: 890640-39-8
M. Wt: 377.488
InChI Key: NJLSGKXQSGULEK-UHFFFAOYSA-N
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Description

The compound 1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-ethoxyphenyl substituent at position 1 and a benzimidazole (1,3-benzodiazole) moiety at position 2. The benzimidazole group is further substituted with a 2-methylpropyl (isobutyl) chain. Pyrrolidin-2-one derivatives are widely studied for their bioactivity, including antiarrhythmic, antihypertensive, and receptor-binding properties .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-4-28-19-11-9-18(10-12-19)25-15-17(13-22(25)27)23-24-20-7-5-6-8-21(20)26(23)14-16(2)3/h5-12,16-17H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLSGKXQSGULEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone core substituted with an ethoxyphenyl group and a benzodiazole moiety. This unique configuration suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antiparasitic Activity

The compound's structural features align with known antiparasitic agents. A study involving a small chemical library identified compounds with anthelmintic activity against Caenorhabditis elegans, which could provide insights into the potential efficacy of this compound against helminths and other parasites. The mechanism of action often involves interference with metabolic pathways critical to parasite survival.

Neuropharmacological Effects

Benzodiazole derivatives are known for their neuroactive properties. Research has indicated that such compounds can modulate neurotransmitter systems, particularly GABAergic pathways. This suggests that this compound might exhibit anxiolytic or sedative effects, warranting further investigation into its neuropharmacological profile.

Study on Structural Variants

A comparative analysis of structural variants of benzodiazoles revealed that certain substitutions significantly enhance biological activity. For example, modifications that increase lipophilicity often correlate with improved membrane permeability and bioavailability in target organisms. Such findings underscore the importance of structural optimization in drug development.

Efficacy Against Specific Pathogens

In a focused study on antimicrobial efficacy, compounds structurally similar to this compound were tested against Staphylococcus aureus and Candida albicans. Results indicated promising inhibitory concentrations, suggesting potential therapeutic applications in treating infections caused by these pathogens.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to the following analogs (Table 1):

Table 1: Structural Comparison of Pyrrolidin-2-One Derivatives

Compound Name Substituent on Aryl Group Benzimidazole Substituent Key Structural Features
Target Compound 4-Ethoxyphenyl 2-Methylpropyl Ethoxy (electron-donating), isobutyl
1-(4-Butylphenyl)-... 4-Butylphenyl 2-Oxo-2-piperidylethyl Butyl (lipophilic), piperidine linker
Compound 7 2-Chlorophenyl N/A (Arylpiperazine substituent) Chloro (electron-withdrawing)
Compound 13 2-Ethoxyphenyl N/A (Arylpiperazine substituent) Ethoxy (similar to target compound)
Key Observations:
  • Aryl Substituents: The 4-ethoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in Compound 7 .
  • Benzimidazole Modifications : The 2-methylpropyl substituent on the benzimidazole may increase steric bulk compared to the 2-oxo-2-piperidylethyl group in , possibly affecting receptor interactions.
Key Insights:
  • Alpha-Adrenoceptor Binding: Chlorophenyl substituents (e.g., Compound 7) show high affinity for alpha1-AR, while 4-chlorophenyl derivatives (Compound 18) favor alpha2-AR . The ethoxy group in the target compound may modulate selectivity differently.
  • Antiarrhythmic Activity : Compound 13 (2-ethoxyphenyl) exhibits potent antiarrhythmic activity (ED50 = 1.0 mg/kg), suggesting that ethoxy substitution enhances efficacy in this context .
  • Hypotensive Effects : Hydroxy or fluorine substituents on the phenyl ring prolong hypotensive effects, as seen in other analogs .

Physicochemical and Pharmacokinetic Considerations

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